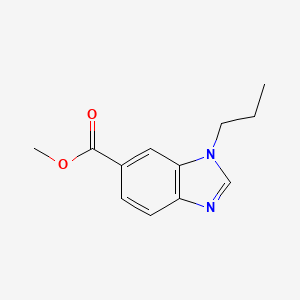

Methyl 1-propylbenzoimidazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-propylbenzoimidazole-6-carboxylate” is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.25 g/mol . The IUPAC name for this compound is methyl 1-propyl-1H-benzimidazole-6-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 1-propylbenzoimidazole-6-carboxylate” is 1S/C12H14N2O2/c1-3-6-14-8-13-10-5-4-9(7-11(10)14)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3 . The compound has a complexity of 257 .Physical And Chemical Properties Analysis

“Methyl 1-propylbenzoimidazole-6-carboxylate” has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 218.105527694 g/mol . The topological polar surface area is 44.1 Ų .Applications De Recherche Scientifique

Structural and Fluorescent Characterizations of Metal-Organic Frameworks : Benzimidazole derivatives, including 5-methylbenzimidazole-6-carboxylic acid, have been used to assemble metal-organic frameworks (MOFs) with Cd(II) ions. These MOFs exhibit blue emission in the solid state, suggesting potential applications in luminescent materials or sensors (Yao, Che, & Zheng, 2008).

Agricultural Applications through Polymeric and Solid Lipid Nanoparticles : Related benzimidazole carbamate derivatives, such as carbendazim, have been encapsulated in nanoparticles for sustained release in agricultural applications. This approach aims to enhance the efficacy of fungicides, reduce environmental toxicity, and decrease losses due to degradation (Campos et al., 2015).

Ionic Liquids with Carboxylating Properties : Imidazolium derivatives, including 1-butyl-3-methylimidazolium hydrogen carbonate, have been explored for their carboxylating properties, enabling the synthesis of carbamate esters from amines. This indicates the potential of benzimidazole-related compounds in organic synthesis and the development of new ionic liquids (D. Nicola, Arcadi, & Rossi, 2016).

Corrosion Inhibition : Imidazole derivatives, including those related to benzimidazoles, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications in materials science and engineering for protecting metal surfaces (Patel, Jauhari, & Mehta, 2010).

Synthesis of Organic Compounds and Ionic Liquids : Imidazolium-2-carboxylate compounds have found applications as precursors for N-heterocyclic carbenes (NHCs) in the synthesis of organic compounds and ionic liquids. This highlights the versatility of benzimidazole-related compounds in chemical synthesis (Tommasi & Sorrentino, 2009).

Propriétés

IUPAC Name |

methyl 3-propylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-5-4-9(7-11(10)14)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXJOKAIOKZAQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682029 |

Source

|

| Record name | Methyl 1-propyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-propylbenzoimidazole-6-carboxylate | |

CAS RN |

1199773-30-2 |

Source

|

| Record name | Methyl 1-propyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)

![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)

![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)